molecular formula C13H18INO B14203768 N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide CAS No. 832096-95-4

N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide

Cat. No.: B14203768
CAS No.: 832096-95-4
M. Wt: 331.19 g/mol
InChI Key: VJHIVLKTJDYGLW-UHFFFAOYSA-N
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Description

N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethyl group and an acetamide moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide typically involves the reaction of 2-iodoacetophenone with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-iodoacetophenone and isopropylamine.

    Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used to facilitate the reaction.

    Reaction Conditions: The reaction is typically carried out at a temperature range of 50-70°C for several hours.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require the use of nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-(prop-2-yn-1-yl)acetamide: Similar in structure but with a propynyl group instead of an ethyl group.

    N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Contains an indole moiety instead of a phenyl ring.

    2,2-Dichloro-N-(1,3-dihydroxy-1-(4-iodophenyl)propan-2-yl)acetamide: Contains additional chlorine and hydroxyl groups.

Uniqueness

N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is unique due to the presence of the iodine atom on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in the fields of chemistry, biology, and medicine.

Properties

CAS No.

832096-95-4

Molecular Formula

C13H18INO

Molecular Weight

331.19 g/mol

IUPAC Name

N-[1-(2-iodophenyl)ethyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H18INO/c1-9(2)15(11(4)16)10(3)12-7-5-6-8-13(12)14/h5-10H,1-4H3

InChI Key

VJHIVLKTJDYGLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C1=CC=CC=C1I)C(=O)C

Origin of Product

United States

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